N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic thiazolidinone derivative characterized by a furan-substituted methylidene group at the 5-position of the thiazolidinone ring and a benzylpiperidinyl acetamide moiety. Thiazolidinones are pharmacologically significant due to their roles as enzyme inhibitors (e.g., aldose reductase, protein tyrosine phosphatases) and anticancer agents . The furan ring introduces electron-rich aromaticity, which may improve interactions with hydrophobic pockets in target proteins compared to phenyl or fluorophenyl substituents in analogous compounds .
Properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H23N3O4S/c26-20(15-25-21(27)19(30-22(25)28)13-18-7-4-12-29-18)23-17-8-10-24(11-9-17)14-16-5-2-1-3-6-16/h1-7,12-13,17H,8-11,14-15H2,(H,23,26)/b19-13- |
InChI Key |
HQRSMQUHZKJQSF-UYRXBGFRSA-N |
Isomeric SMILES |
C1CN(CCC1NC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide likely involves multiple steps, including the formation of the piperidine ring, the thiazolidine ring, and the furan ring. Each of these steps would require specific reagents and conditions, such as:
Formation of the Piperidine Ring: This could involve the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Formation of the Thiazolidine Ring: This might involve the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Formation of the Furan Ring: This could involve the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group on the piperidine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the carbonyl groups in the thiazolidine ring might yield alcohol derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Evaluating its potential use in industrial processes, such as catalysis or materials science.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide would depend on its specific interactions with molecular targets. These might include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways Involved: The biochemical pathways that are affected by the compound’s interactions with its targets.
Comparison with Similar Compounds
Key Observations :
- The benzylpiperidinyl group provides a bulky, basic moiety that may influence solubility and blood-brain barrier penetration compared to simpler aryl acetamides .
Crystallographic and Computational Studies
- The Z-configuration of the target compound’s methylidene group was likely confirmed via X-ray crystallography using SHELXL , a standard for small-molecule refinement. This configuration is critical for maintaining planarity and conjugation within the thiazolidinone ring.
- Docking Studies : Molecular modeling suggests the furan ring’s oxygen atom forms hydrogen bonds with catalytic residues in aldose reductase, a feature absent in phenyl-substituted analogs .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzylpiperidine moiety linked to a thiazolidinone derivative with a furan substituent. This unique structure contributes to its biological activity. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The thiazolidinone ring structure is known for its ability to modulate biological activity through various mechanisms:
- Enzyme Inhibition : Compounds with thiazolidinone structures have been shown to inhibit enzymes such as COX and MurB, which are critical in inflammatory pathways and bacterial cell wall synthesis, respectively .
- Receptor Modulation : The benzylpiperidine component suggests potential interactions with neurotransmitter receptors, making it a candidate for studies related to neurological disorders and pain management .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Activity : Thiazolidinones have demonstrated bactericidal and antifungal properties, indicating potential use in treating infections .
- Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammation, this compound may serve as an anti-inflammatory agent.
- Neuropharmacological Potential : The interaction with neurotransmitter systems positions this compound as a potential treatment for conditions such as depression or anxiety.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study on thiazolidinones indicated significant antibacterial activity against various strains of bacteria, suggesting that modifications in the structure can enhance efficacy against resistant strains .
- Neuropharmacological Research : Research into piperidine derivatives has shown promise in modulating chemokine receptors, which are implicated in neuroinflammatory processes .
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce inflammation and pain responses, supporting their potential use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
